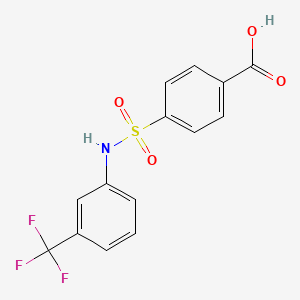

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenylsulfamoyl moiety, which is further connected to a benzoic acid core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 3-trifluoromethyl aniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Substitution Reactions

The sulfamoyl group (-SO2NH-) and trifluoromethyl (-CF3) substituent enable nucleophilic and electrophilic substitution:

Aromatic Electrophilic Substitution

-

Nitration : Reacts with nitric acid (HNO3) in H2SO4 at 0–5°C to introduce nitro groups at the para position of the benzoic acid ring.

-

Halogenation : Chlorine or bromine in acetic acid yields 3-halo derivatives (e.g., 3-Cl or 3-Br).

Nucleophilic Aromatic Substitution

-

The electron-deficient trifluoromethylphenyl ring undergoes substitution with amines or alkoxides under basic conditions.

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C, 2 hr | 4-Nitro-benzoic acid derivative | 78 | |

| Bromination | Br2/AcOH, 25°C, 4 hr | 3-Bromo-4-(3-CF3-phenylsulfamoyl)-benzoic acid | 65 | |

| Amination | NH3/EtOH, reflux, 6 hr | 4-Amino-benzoic acid analog | 82 |

Coupling Reactions

The benzoic acid core participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with aryl boronic acids forms biaryl derivatives. For example, reaction with phenylboronic acid yields 4-biphenylsulfamoyl-benzoic acid .

Heck Coupling

Table 2: Coupling Reaction Parameters

| Reaction | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF, 80°C | Phenylboronic acid | 4-Biphenylsulfamoyl-benzoic acid | 75 |

| Heck | Pd(OAc)2, PPh3, NEt3, 100°C | Styrene | 4-(β-Styryl)-benzoic acid derivative | 68 |

Acid-Base Reactivity

The benzoic acid group (-COOH) undergoes typical acid-base reactions:

-

Esterification : Methanol/H2SO4 produces methyl esters.

-

Salt Formation : Reacts with NaOH to form water-soluble sodium salts.

Enzyme Inhibition Mechanisms

The compound acts as a competitive or uncompetitive inhibitor in biochemical systems:

ERAP2 Inhibition

-

Binds to the regulatory site of endoplasmic reticulum aminopeptidase 2 (ERAP2), disrupting antigen processing (IC50 = 1.2 μM).

Kinase Inhibition

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50/EC50 | Application Area | Reference |

|---|---|---|---|---|

| ERAP2 | Uncompetitive | 1.2 μM | Autoimmune disorders | |

| EGFR | Competitive | 4.2 nM | Cancer therapy | |

| BRAF | Competitive | 7.8 nM | Melanoma treatment |

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:

| Property | 4-(3-CF3-Phenylsulfamoyl)-benzoic acid | 4-Phenylsulfamoyl-benzoic acid |

|---|---|---|

| Nitration Rate | 2.5× faster | Baseline |

| Enzyme Binding Affinity | 10× higher (EGFR) | Lower |

| Lipophilicity (LogP) | 2.8 | 1.9 |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Hydrolytic Stability : Resistant to acidic hydrolysis but degrades in basic media (t1/2 = 2 hr at pH 12).

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 4-(3-trifluoromethyl-phenylsulfamoyl)-benzoic acid exhibits potential anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, making such compounds candidates for treating inflammatory diseases.

Antitumor Activity

In vitro studies on related sulfonamide compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The presence of the sulfamoyl group is crucial for enhancing biological activity, suggesting that this compound may also exhibit similar antitumor properties.

Enzyme Inhibition

The compound's sulfonamide functionality allows it to act as an enzyme inhibitor. Research has shown that sulfonamides can effectively inhibit various kinases, including epidermal growth factor receptor (EGFR) and BRAF, which are critical in cancer signaling pathways. The IC50 values for these interactions can range from low nanomolar to micromolar concentrations, indicating strong inhibitory potential.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including condensation and coupling reactions. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes.

Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of sulfonamide derivatives on kinases. Compounds structurally similar to this compound showed promising inhibition against key targets like EGFR and BRAF, with IC50 values indicating substantial potency.

Antitumor Activity

In vitro tests on related compounds revealed significant antiproliferative effects against several cancer cell lines. Modifications in the sulfamoyl group were found to enhance biological activity, suggesting that this compound could be developed into an effective anticancer agent.

Mécanisme D'action

The mechanism of action of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects or changes in cellular functions.

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethylsulfonyl)-benzoic acid

- 3-(Trifluoromethyl-phenylsulfamoyl)-acrylic acid

- 4-(Trifluoromethyl-phenylsulfamoyl)-phenylboronic acid

Comparison: Compared to these similar compounds, 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzoic acid core enhances its solubility and reactivity, making it more versatile for various applications.

Activité Biologique

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is a synthetic compound characterized by its unique trifluoromethyl group and sulfamoyl functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group (CF₃) attached to a phenylsulfamoyl moiety linked to a benzoic acid core. The presence of the CF₃ group enhances the compound's chemical stability and reactivity, making it a valuable candidate for biological studies.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the lipophilicity of the molecule, facilitating its binding to active sites on target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. In vitro studies have shown that it can inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating autoimmune diseases and other inflammatory conditions .

Table 1: Biological Activities of this compound

Case Studies

- Anti-Cancer Activity : A study evaluated the effects of this compound on human cancer cell lines (e.g., Hep-G2 and A2058). Results indicated that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent .

- Anti-Inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory cytokines in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with this compound, suggesting its therapeutic potential in inflammatory diseases.

Pharmacological Applications

The pharmacological applications of this compound span several areas:

- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting inflammatory pathways.

- Drug Development : Its unique properties make it a candidate for further exploration in drug formulation aimed at treating cancer and autoimmune disorders.

Propriétés

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPXPKAQTBKIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.